Methyl 2-ethylsulfanylacetate Methyl 2-ethylsulfanylacetate
Brand Name: Vulcanchem
CAS No.: 20600-64-0
VCID: VC3879866
InChI: InChI=1S/C5H10O2S/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3
SMILES: CCSCC(=O)OC
Molecular Formula: C5H10O2S
Molecular Weight: 134.2 g/mol

Methyl 2-ethylsulfanylacetate

CAS No.: 20600-64-0

Cat. No.: VC3879866

Molecular Formula: C5H10O2S

Molecular Weight: 134.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-ethylsulfanylacetate - 20600-64-0

Specification

CAS No. 20600-64-0
Molecular Formula C5H10O2S
Molecular Weight 134.2 g/mol
IUPAC Name methyl 2-ethylsulfanylacetate
Standard InChI InChI=1S/C5H10O2S/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3
Standard InChI Key HYUFQFLUDXBUOU-UHFFFAOYSA-N
SMILES CCSCC(=O)OC
Canonical SMILES CCSCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-ethylsulfanylacetate belongs to the class of thioesters, featuring a sulfur atom bonded to an ethyl group and an acetate methyl ester. Its molecular formula is inferred as C₅H₁₀O₂S, with a molecular weight of approximately 134.19 g/mol (calculated from atomic weights). The compound’s structure consists of a methyl ester group (–COOCH₃) attached to a carbon chain terminating in an ethylsulfanyl (–SCH₂CH₃) moiety.

Stereoelectronic Properties

The ethylsulfanyl group introduces electron-rich sulfur, influencing reactivity. The thioether linkage (–S–) exhibits weaker polarity compared to oxygen analogs, affecting solubility and intermolecular interactions. Conformational analysis of similar compounds, such as methyl (methylthio)acetate, reveals a gauche preference for the S–C–C–O backbone due to stereoelectronic effects .

Spectroscopic Signatures

While no direct spectroscopic data for Methyl 2-ethylsulfanylacetate is available, analogous compounds provide benchmarks:

  • IR Spectroscopy: Expected C=O stretch at ~1740 cm⁻¹ (ester carbonyl) and C–S stretch near 700 cm⁻¹ .

  • NMR: Methyl ester protons resonate at δ 3.6–3.8 ppm (¹H), while ethylsulfanyl methylene protons appear at δ 2.5–3.0 ppm .

Synthesis and Manufacturing

The synthesis of Methyl 2-ethylsulfanylacetate likely follows established esterification or thiol-ene pathways:

Esterification of 2-(Ethylsulfanyl)acetic Acid

Reacting 2-(ethylsulfanyl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) yields the ester:
HSCH2CH2CO2H+CH3OHH+CH3OCOCH2SCH2CH3+H2O\text{HSCH}_2\text{CH}_2\text{CO}_2\text{H} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{OCOCH}_2\text{SCH}_2\text{CH}_3 + \text{H}_2\text{O}
This method mirrors the production of methyl (methylthio)acetate , with reaction temperatures typically ranging from 60–100°C.

Thiol-Ene Addition

Alternative routes may involve Michael addition of ethanethiol to methyl acrylate, though this pathway risks polysulfide byproducts.

Physicochemical Properties

Extrapolated properties from related compounds include:

PropertyValue/RangeSource Analogy
Boiling Point195–205°CMethyl (methylthio)acetate
Density1.12–1.15 g/cm³Ethyl (methylthio)acetate
SolubilityMiscible with organic solvents (e.g., ethanol, ether); limited water solubility (<1 g/L)2-(Ethylsulfanyl)acetic acid
Refractive Index1.46–1.48Methyl methanesulfonylacetate

Reactivity and Functional Transformations

The compound’s reactivity centers on its ester and thioether groups:

Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to 2-(ethylsulfanyl)acetic acid:
CH3OCOCH2SCH2CH3+H2OHOCOCH2SCH2CH3+CH3OH\text{CH}_3\text{OCOCH}_2\text{SCH}_2\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{HOCOCH}_2\text{SCH}_2\text{CH}_3 + \text{CH}_3\text{OH}
Rate constants for analogous esters suggest pseudo-first-order kinetics in alkaline media .

Oxidation

The ethylsulfanyl group oxidizes to sulfone derivatives using peroxides or peracids:
CH3OCOCH2SCH2CH3H2O2CH3OCOCH2SO2CH2CH3\text{CH}_3\text{OCOCH}_2\text{SCH}_2\text{CH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{CH}_3\text{OCOCH}_2\text{SO}_2\text{CH}_2\text{CH}_3
This reaction is critical in pharmaceutical intermediates, as seen in sulfone-containing drugs .

Applications in Industry and Research

Flavor and Fragrance Industry

Thioesters like Methyl 2-ethylsulfanylacetate contribute to savory and fruity notes. For instance, ethyl (methylthio)acetate is reported in Durio zibethinus (durian) and Carica papaya , suggesting potential use in tropical flavor formulations.

Organic Synthesis

As a building block, the compound participates in:

  • Nucleophilic acyl substitutions: Thioester exchange reactions for peptide mimics.

  • Cross-coupling reactions: Palladium-catalyzed couplings to introduce sulfur motifs .

Agrochemicals

Sulfur-containing esters serve as precursors for herbicides and fungicides. The ethylsulfanyl group’s lipophilicity enhances membrane permeability in active ingredients .

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